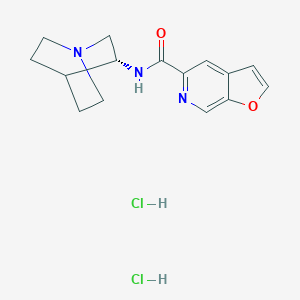

PHA-543613 dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJDQOUQSDDWPO-GXKRWWSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478148-58-2 | |

| Record name | PHA-543613 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478148582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-543613 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7950E6X01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PHA-543613 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-543613 dihydrochloride is a potent, selective, orally active, and brain-penetrant agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1] This technical guide delineates the core mechanism of action of PHA-543613, summarizing key binding affinities, in vivo efficacy data, and detailed experimental protocols from seminal studies. The document aims to provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of α7 nAChR modulation in neurological and psychiatric disorders.

Introduction: The Alpha-7 Nicotinic Acetylcholine Receptor (α7 nAChR)

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes such as the hippocampus and cortex.[2] This receptor is implicated in a variety of physiological functions, including learning, memory, and attention.[3][4] Dysregulation of the cholinergic system and α7 nAChR function has been linked to the pathophysiology of several disorders, including Alzheimer's disease and schizophrenia.[2][4] As an agonist, PHA-543613 binds to and activates the α7 nAChR, mimicking the effect of the endogenous neurotransmitter acetylcholine. This activation leads to a cascade of downstream signaling events that are believed to underlie its pro-cognitive and neuroprotective effects.

Core Mechanism of Action: α7 nAChR Agonism

The primary mechanism of action of PHA-543613 is its function as a potent and selective agonist at the α7 nAChR.[1] Upon binding, PHA-543613 induces a conformational change in the receptor, opening its ion channel and allowing the influx of cations, primarily calcium (Ca²⁺). This influx of calcium triggers a series of intracellular signaling pathways that can modulate synaptic plasticity, reduce neuroinflammation, and promote neuronal survival.[2][3]

Signaling Pathways

The activation of α7 nAChR by PHA-543613 is known to influence several key downstream signaling pathways. In preclinical models of Alzheimer's disease, PHA-543613 treatment has been shown to recover the reduced hippocampal synaptic protein levels of α7-nAChR, NMDA receptors (NMDAR), and AMPA receptors (AMPAR).[2] This restoration of synaptic proteins contributes to the improvement of synaptic plasticity, including long-term potentiation (LTP).[2] Furthermore, α7 nAChR agonism by compounds like PHA-543613 is associated with neuroprotective effects, potentially through the inhibition of glycogen synthase kinase 3 beta (GSK-3β) and the modulation of microglial activation.[5]

Figure 1: Simplified signaling pathway of PHA-543613 via α7 nAChR activation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its binding affinity and selectivity, as well as its efficacy in various preclinical models.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor Target | Binding Affinity (Ki) | Reference(s) |

| α7 nAChR | 8.8 nM | [1] |

| α3β4 nAChR | Selective over this subtype | [1] |

| α1β1γδ nAChR | Selective over this subtype | [1] |

| α4β2 nAChR | Selective over this subtype | [1] |

| 5-HT3 Receptor | Selective over this subtype | [1] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Dose(s) | Route | Key Findings | Reference(s) |

| Scopolamine-induced memory deficit | Rat | 0.3 mg/kg | i.p. | Reversed short-term memory deficits. | [1] |

| Scopolamine-induced amnesia | Rat | 1 and 3 mg/kg | i.p. | Dose-dependently reversed impairment of alternation in T-maze. | [6] |

| MK-801-induced amnesia | Rat | 1 and 3 mg/kg | i.p. | Partially reversed memory deficit with an inverted U-shaped dose-response. | [6] |

| Intracerebral Hemorrhage Model | Mouse | 4 and 12 mg/kg | i.p. | Reduced behavioral deficits and brain edema. | [1] |

| Quinolinic acid-induced excitotoxicity | Rat | 12 mg/kg (twice daily) | i.p. | Significantly protected neurons and reduced microglial activation. | [5][7] |

| Age-related cognitive decline | Rat | Low-dose combination with memantine | i.p. | Alleviated age-related decline in recognition memory. | [3] |

| Food Intake Regulation | Rat | 0.025, 0.05, 0.1 mg | ICV | Suppressed energy intake and weight gain in chow-fed rats. | [8][9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the mechanism of action and efficacy of PHA-543613.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of PHA-543613 for the α7 nAChR and its selectivity over other receptor subtypes.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines expressing the specific human receptor subtype of interest (e.g., GH4.C1 cells for α7 nAChR) or from rat brain tissue.

-

Radioligand Binding: Competition binding assays are performed using a specific radioligand for the target receptor (e.g., [³H]-methyllycaconitine for α7 nAChR).

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of PHA-543613.

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of PHA-543613 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

In Vivo Models of Cognitive Impairment

-

Objective: To assess the ability of PHA-543613 to reverse cognitive deficits in animal models.

-

Scopolamine-Induced Amnesia Model:

-

Animals: Adult male Wistar rats are commonly used.

-

Apparatus: A T-maze is used to assess spatial working memory through spontaneous alternation.

-

Procedure:

-

Rats are pre-treated with PHA-543613 (e.g., 1 or 3 mg/kg, i.p.) or vehicle.

-

After a set time (e.g., 30 minutes), amnesia is induced by administration of scopolamine (e.g., 0.5 mg/kg, i.p.).

-

Following another interval (e.g., 30 minutes), the rat is placed in the start arm of the T-maze and allowed to explore freely for a set number of trials (e.g., 8 trials).

-

The sequence of arm entries is recorded, and the percentage of spontaneous alternation is calculated. An alternation is defined as entering a different arm on consecutive trials.

-

-

Data Analysis: The alternation rates between different treatment groups are compared using statistical methods such as ANOVA.[6]

-

Figure 2: Experimental workflow for the scopolamine-induced amnesia model.

Neuroprotection and Anti-inflammatory Assays

-

Objective: To evaluate the neuroprotective and anti-inflammatory effects of PHA-543613 in a model of excitotoxicity.

-

Quinolinic Acid (QA)-Induced Lesion Model:

-

Animals: Adult male rats.

-

Procedure:

-

A unilateral stereotaxic injection of quinolinic acid is made into the striatum to induce an excitotoxic lesion.

-

Animals receive treatment with either vehicle or PHA-543613 (e.g., 12 mg/kg, i.p.) twice a day for a set period (e.g., 4 days post-lesion).

-

-

Assessment of Neuroprotection:

-

Animals are euthanized, and brains are sectioned.

-

Neuronal survival is assessed by immunofluorescence staining for neuronal markers such as NeuN.

-

The number of surviving neurons in the lesioned area is quantified and compared between treatment groups.

-

-

Assessment of Microglial Activation:

-

Adjacent brain sections are used to assess microglial activation.

-

This can be done through immunofluorescence staining for microglial markers (e.g., Ox-42) or through quantitative autoradiography using radioligands that bind to the translocator protein (TSPO), which is upregulated in activated microglia (e.g., [³H]DPA-714).

-

-

Data Analysis: The extent of neuronal loss and microglial activation is compared between the PHA-543613 and vehicle-treated groups.[5][7]

-

Therapeutic Implications and Future Directions

The potent and selective agonism of PHA-543613 at the α7 nAChR, coupled with its ability to cross the blood-brain barrier and exert pro-cognitive and neuroprotective effects in preclinical models, underscores its therapeutic potential for treating cognitive deficits in disorders like schizophrenia and Alzheimer's disease.[1][2][4] The high prevalence of smoking among individuals with schizophrenia has been suggested as a form of self-medication, highlighting the potential of targeting the nicotinic cholinergic system.[4] While preclinical data are promising, further clinical investigation is necessary to establish the safety and efficacy of PHA-543613 in human populations. Future research should also focus on elucidating the full spectrum of its downstream signaling effects and exploring its potential in other neurological conditions characterized by cholinergic dysfunction and neuroinflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia: update on animal and clinical studies and strategies for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The alpha-7 nicotinic acetylcholine receptor agonist PHA-543613 reduces food intake in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PHA-543613 Dihydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-543613 dihydrochloride is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system and implicated in cognitive processes such as memory and attention. Its high selectivity for the α7 receptor subtype over other nAChRs and the 5-HT3 receptor makes it a valuable tool for elucidating the physiological and pathological roles of α7 nAChR and a promising therapeutic candidate for neurological and psychiatric disorders characterized by cognitive deficits. This guide provides a comprehensive overview of the technical details of PHA-543613, including its binding affinity, potency, downstream signaling pathways, and established experimental protocols.

Core Compound Properties

PHA-543613 is a small molecule that acts as an agonist at the orthosteric binding site of the α7 nAChR. Its chemical structure and properties allow for oral activity and brain penetrance, making it suitable for in vivo studies.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated the high affinity and selectivity of PHA-543613 for the human α7 nAChR. The compound exhibits a dissociation constant (Ki) of 8.8 nM for the α7 nAChR[1]. Importantly, it shows significantly lower affinity for other nAChR subtypes, including α3β4, α1β1γδ, and α4β2, as well as the 5-HT3 receptor, underscoring its selectivity[2][3].

| Receptor Subtype | Binding Affinity (Ki) |

| α7 nAChR | 8.8 nM [1] |

| α3β4 nAChR | >1000 nM |

| α1β1γδ nAChR | >1000 nM |

| α4β2 nAChR | >1000 nM |

| 5-HT3 Receptor | >1000 nM |

Table 1: Binding Affinity of PHA-543613 for Various Receptor Subtypes. Data for off-target receptors is qualitative, indicating low affinity.

Agonist Potency

Signaling Pathways

Activation of the α7 nAChR by PHA-543613 initiates several downstream intracellular signaling cascades that are crucial for its neuroprotective, anti-inflammatory, and cognitive-enhancing effects. The primary pathways implicated include the JAK2/STAT3, PI3K/Akt, and MAPK/ERK pathways.

JAK2/STAT3 Pathway

The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of the anti-inflammatory effects of α7 nAChR activation.

Caption: JAK2/STAT3 Signaling Pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is primarily involved in promoting cell survival and neuroprotection.

Caption: PI3K/Akt Signaling Pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is linked to synaptic plasticity and cognitive function.

Caption: MAPK/ERK Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize PHA-543613.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of PHA-543613 to the α7 nAChR using [3H]-Methyllycaconitine ([3H]-MLA) as the radioligand.

-

Workflow:

Caption: Radioligand Binding Assay Workflow.

-

Materials:

-

Tissue/Cells: Rat brain tissue (hippocampus or cortex) or cell lines stably expressing human α7 nAChR (e.g., SH-SY5Y).

-

Radioligand: [3H]-Methyllycaconitine ([3H]-MLA), specific activity ~15-30 Ci/mmol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

-

Non-specific Binding Control: 1 µM unlabeled MLA or 1 µM α-bungarotoxin.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Scintillation Counter and Cocktail.

-

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.

-

Incubation: In a 96-well plate, add in the following order:

-

Assay buffer

-

PHA-543613 at various concentrations (for competition curve) or buffer (for total binding).

-

Non-specific binding control.

-

[3H]-MLA (final concentration ~1-2 nM).

-

Membrane preparation (50-100 µg protein).

-

-

Incubate at room temperature for 2-3 hours.

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (PHA-543613) concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the general procedure for recording α7 nAChR-mediated currents in response to PHA-543613 using the whole-cell patch-clamp technique.

-

Workflow:

Caption: Whole-Cell Patch-Clamp Workflow.

-

Materials:

-

Cells: Cell line stably expressing human or rat α7 nAChR (e.g., GH3 or HEK293 cells).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl (or KCl), 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP; pH adjusted to 7.2 with CsOH (or KOH).

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with internal solution.

-

Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

-

-

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Positioning: Fill a patch pipette with internal solution and mount it on the headstage. Under visual guidance, lower the pipette and approach a target cell.

-

Seal Formation: Apply light positive pressure to the pipette as it approaches the cell. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Recording: Clamp the cell membrane potential at a holding potential of -60 mV to -70 mV. Allow the cell to stabilize.

-

Drug Application: Apply PHA-543613 at various concentrations using a rapid perfusion system. Due to the rapid desensitization of α7 nAChRs, a fast application system is crucial.

-

Data Acquisition and Analysis: Record the elicited currents. Measure the peak amplitude of the inward current. For concentration-response analysis, normalize the responses to a maximal agonist concentration and fit the data to the Hill equation to determine the EC50.

-

In Vivo Studies

PHA-543613 has been extensively studied in various animal models to assess its effects on cognition, neuroinflammation, and other physiological processes.

Cognitive Enhancement

In models of cognitive impairment, such as those induced by scopolamine or in aged animals, PHA-543613 has been shown to improve performance in memory tasks like the Morris water maze and novel object recognition[4]. These studies typically involve systemic administration (e.g., intraperitoneal or oral) of PHA-543613 prior to behavioral testing.

Neuroprotection and Anti-Inflammatory Effects

PHA-543613 has demonstrated neuroprotective and anti-inflammatory properties in models of neurodegenerative diseases and brain injury[5]. For instance, it has been shown to reduce neuronal damage and microglial activation in excitotoxicity models.

In Vivo Electrophysiology

In vivo electrophysiology in anesthetized or awake, behaving animals is used to study the effects of PHA-543613 on neuronal firing and network oscillations. This can involve single-unit recordings to assess changes in the firing rate of individual neurons or local field potential (LFP) recordings to examine alterations in brain rhythms, such as gamma oscillations, which are associated with cognitive function.

Pharmacokinetics

While detailed human pharmacokinetic data is limited in the publicly available literature, studies in animals and early-phase human trials have indicated that PHA-543613 is orally bioavailable and penetrates the blood-brain barrier. In a study involving oral administration to rats, the half-life was reported to be exceeded by a 48-hour washout period between injections. More specific human pharmacokinetic parameters such as Cmax, Tmax, and half-life would typically be determined in Phase I clinical trials.

Conclusion

This compound is a highly selective and potent α7 nAChR agonist that serves as an invaluable research tool and a promising therapeutic lead. Its well-characterized binding profile, along with its demonstrated efficacy in preclinical models, highlights the therapeutic potential of targeting the α7 nAChR for a range of central nervous system disorders. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its clinical pharmacokinetics and efficacy in human populations is warranted.

References

- 1. protocols.io [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of INT‐787, a Novel Farnesoid X Receptor Agonist, in Healthy Volunteers: A Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Cognitive Enhancement by PHA-543613 Dihydrochloride: A Technical Guide

An in-depth exploration of the preclinical evidence supporting the pro-cognitive effects of the selective α7 nicotinic acetylcholine receptor agonist, PHA-543613 dihydrochloride.

This technical guide offers a comprehensive overview of the in vivo effects of this compound on cognition, designed for researchers, scientists, and professionals in drug development. PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for therapeutic interventions aimed at improving cognitive function. This document synthesizes findings from multiple preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to provide a thorough understanding of its mechanism of action and therapeutic potential.

Core Efficacy Data: Reversal of Cognitive Deficits

PHA-543613 has demonstrated significant efficacy in ameliorating cognitive deficits across a range of animal models that mimic different aspects of human cognitive impairment, including cholinergic and glutamatergic dysfunction, aging, and Alzheimer's disease pathology.

Performance in Preclinical Models of Cognitive Impairment

The cognitive-enhancing properties of PHA-543613 have been evaluated in various rodent models, consistently showing an improvement in memory and learning.

| Animal Model | Cognitive Domain | Assay | PHA-543613 Dose(s) | Key Findings |

| Scopolamine-Induced Amnesia (Rats) | Spatial Working Memory | T-Maze Spontaneous Alternation | 1 and 3 mg/kg | Dose-dependently and completely reversed scopolamine-induced impairment in alternation.[1] |

| MK-801-Induced Amnesia (Rats) | Spatial Working Memory | T-Maze Spontaneous Alternation | 1 and 3 mg/kg | Partially reversed MK-801-induced memory deficits, showing an inverted U-shaped dose-response.[1] |

| Naturally Aged (Rats) | Recognition Memory | Novel Object Recognition (NOR) | 0.3 and 1.0 mg/kg | Significantly improved the discrimination index in aged rats.[2] |

| Aβ(25-35)-Induced Deficits (Mice) | Working and Reference Memory | Morris Water Maze (MWM) | 1 mg/kg, i.p. | Ameliorated Aβ-impaired working and reference memory.[3] |

| Aβ(25-35)-Induced Deficits (Mice) | Recognition Memory | Novel Object Recognition (NOR) | 1 mg/kg, i.p. | Improved recognition memory in Aβ-treated animals, with effects being more significant than the acetylcholinesterase inhibitor galantamine.[4] |

| Presenilin 1/2 cDKO (Mice) | Hippocampus-Related Memory | Not specified | Not specified | Significantly improved impaired hippocampus-related memory.[5] |

Synergistic Effects with Memantine

Emerging research highlights a positive interaction between PHA-543613 and memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. This combination therapy appears to offer superior cognitive benefits compared to either monotherapy alone.[6][7]

| Animal Model | Cognitive Domain | Assay | Dosing | Key Findings |

| Naturally Aged (Rats) | Recognition Memory | Novel Object Recognition (NOR) | Subeffective doses of memantine (0.01 mg/kg) and PHA-543613 (0.1 mg/kg) | The combination successfully alleviated the age-related decline in recognition memory, exceeding the effects of either drug alone.[6] |

| Scopolamine-Induced Amnesia (Rats) | Short-term and Long-term Memory | Morris Water Maze (MWM) | Subeffective doses of memantine (0.1 mg/kg) and PHA-543613 (0.3 mg/kg) | The co-administration of subeffective doses of both compounds successfully reversed scopolamine-induced memory deficits in the probe trial.[8] |

| In Vivo Electrophysiology (Rats) | Neuronal Activity | CA1 Hippocampal Pyramidal Cells | Low doses of memantine and PHA-543613 | The combination increased the acetylcholine-evoked firing activity of hippocampal neurons.[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental procedures used in the cited studies.

Animal Models

-

Scopolamine-Induced Amnesia: Adult male Wistar rats are administered scopolamine (0.5 mg/kg) to induce a transient cholinergic-mediated memory deficit.[1]

-

MK-801-Induced Amnesia: Adult male Wistar rats are treated with MK-801 (0.1 mg/kg) to induce a glutamatergic-based memory impairment.[1]

-

Naturally Aged Rats: Aged rats are used to model age-related cognitive decline.[6]

-

Aβ(25-35)-Induced Cognitive Deficits: Mice receive an intracerebroventricular injection of Aβ(25-35) (10 nmol) to model aspects of Alzheimer's disease pathology.[3]

-

Presenilin 1 and 2 Conditional Double Knockout (cDKO) Mice: These mice serve as a genetic model of Alzheimer's disease.[5]

Behavioral Assays

-

T-Maze Spontaneous Alternation: This task assesses spatial working memory. The apparatus consists of a T-shaped maze. The rat is placed in the start arm and allowed to choose one of the goal arms. After a short interval, the rat is returned to the start arm for a second trial. The percentage of alternations (choosing the opposite arm from the first trial) is measured.[1]

-

Novel Object Recognition (NOR): This test evaluates recognition memory. In the habituation phase, the animal is allowed to explore an arena with two identical objects. In the test phase, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured to calculate a discrimination index.[2][6]

-

Morris Water Maze (MWM): This assay assesses spatial learning and memory. A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. The animal learns the location of the platform over several trials. Memory is assessed by measuring the escape latency and path length to find the platform. A probe trial, where the platform is removed, is used to assess long-term memory recall by measuring the time spent in the target quadrant.[8]

Signaling Pathways and Mechanisms of Action

PHA-543613 exerts its pro-cognitive effects primarily through the activation of α7 nAChRs, which are widely expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[5]

Proposed Mechanism of Cognitive Enhancement

Caption: Proposed signaling pathway for PHA-543613-mediated cognitive enhancement.

Activation of α7 nAChRs by PHA-543613 leads to an influx of calcium, which in turn triggers downstream signaling cascades. These cascades are implicated in enhancing synaptic plasticity, such as long-term potentiation (LTP) and post-tetanic potentiation (PTP), which are cellular mechanisms underlying learning and memory.[5] Furthermore, PHA-543613 has been shown to restore the reduced hippocampal synaptic protein levels of α7-nAChR, NMDA receptors, and AMPA receptors in a mouse model of Alzheimer's disease.[5] The compound also appears to have neuroprotective effects.[3]

Experimental Workflow for Preclinical Cognitive Testing

Caption: A generalized workflow for in vivo cognitive assessment of PHA-543613.

Conclusion

The body of preclinical evidence strongly supports the pro-cognitive effects of this compound. Its ability to reverse cognitive deficits in a variety of animal models, coupled with a well-defined mechanism of action centered on the activation of α7 nAChRs, positions it as a promising candidate for the treatment of cognitive disorders. The synergistic effects observed with memantine further suggest its potential utility in combination therapies. Further research, including clinical trials, is warranted to translate these promising preclinical findings into therapeutic benefits for patients with cognitive impairments.

References

- 1. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective activation of α7 nicotinic acetylcholine receptor by PHA-543613 improves Aβ25-35-mediated cognitive deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Properties of PHA-543613 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PHA-543613 dihydrochloride is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) that has demonstrated significant neuroprotective properties in a variety of preclinical models of neurodegenerative diseases and acute brain injury. By activating the α7-nAChR, PHA-543613 modulates critical downstream signaling pathways, leading to the attenuation of neuroinflammation, reduction of apoptosis, and promotion of neuronal survival. This technical guide provides a comprehensive overview of the neuroprotective effects of PHA-543613, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for reproducing and extending these findings.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Agonism

PHA-543613 exerts its neuroprotective effects primarily through the activation of the α7 nicotinic acetylcholine receptor (α7-nAChR), a ligand-gated ion channel highly expressed in the central nervous system. The binding of PHA-543613 to the α7-nAChR initiates a cascade of intracellular signaling events that collectively contribute to neuronal protection.[1]

Modulation of Inflammatory Pathways

A key aspect of PHA-543613's neuroprotective action is its ability to suppress neuroinflammation. Activation of α7-nAChRs on microglia, the resident immune cells of the brain, leads to the inhibition of pro-inflammatory cytokine release.[2] This anti-inflammatory effect is mediated, in part, by the JAK2/STAT3 signaling pathway .

Promotion of Neuronal Survival

PHA-543613 also directly promotes neuronal survival by activating pro-survival signaling cascades. The PI3K/Akt/GSK-3β pathway is a critical mediator of these effects. Activation of Akt leads to the inhibitory phosphorylation of Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in promoting apoptosis.[3][4]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of PHA-543613 has been quantified in several animal models of neurological disorders. The following tables summarize key findings.

Table 1: In Vivo Neuroprotection in a Rat Model of Excitotoxicity

| Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Quinolinic Acid-induced Striatal Lesion in Rats | 6 or 12 mg/kg PHA-543613, twice daily for 4 days | Neuronal Survival (NeuN staining) | Significant protection of neurons at 12 mg/kg.[5] | Foucault-Fruchard et al., 2017[5] |

| Quinolinic Acid-induced Striatal Lesion in Rats | 6 or 12 mg/kg PHA-543613, twice daily for 4 days | Microglial Activation ([3H]DPA-714 binding) | Significant reduction in microglial activation at 12 mg/kg.[5] | Foucault-Fruchard et al., 2017[5] |

Table 2: In Vivo Neuroprotection in a Rat Model of Parkinson's Disease

| Model | Treatment Regimen | Outcome Measure | Result | Reference |

| 6-OHDA-induced Striatal Lesion in Rats | 6 mg/kg PHA-543613, pre- and post-lesion | Dopaminergic Neuron Integrity (DAT density) | Partial protection of dopaminergic neurons (15-20%).[2][6] | Sérrière et al., 2015; Vetel et al., 2020[6][7] |

| 6-OHDA-induced Striatal Lesion in Rats | 6 mg/kg PHA-543613, pre- and post-lesion | Microglial Activation (TSPO density) | Reduction in microglial activation.[7] | Sérrière et al., 2015[7] |

Table 3: In Vivo Neuroprotection in a Mouse Model of Intracerebral Hemorrhage

| Model | Treatment Regimen | Outcome Measure | Result | Reference |

| Autologous Blood-induced Intracerebral Hemorrhage in Mice | 4 or 12 mg/kg PHA-543613, once post-ICH | Neurological Deficits (Garcia test) | Significant improvement in neurological outcome at both doses.[3] | Krafft et al., 2012[3] |

| Autologous Blood-induced Intracerebral Hemorrhage in Mice | 12 mg/kg PHA-543613, once post-ICH | Brain Edema | Significant reduction in brain water content.[3] | Krafft et al., 2012[3] |

| Autologous Blood-induced Intracerebral Hemorrhage in Mice | 12 mg/kg PHA-543613, once post-ICH | Neuronal Apoptosis (TUNEL staining) | Significant decrease in the number of apoptotic neurons.[3] | Krafft et al., 2012[3] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature and provide a framework for investigating the neuroprotective properties of PHA-543613.

Quinolinic Acid-Induced Excitotoxicity in Rats

This protocol describes the induction of a striatal lesion using the excitotoxin quinolinic acid to model neurodegenerative conditions like Huntington's disease.

Materials:

-

Adult male Wistar rats

-

Quinolinic acid (QA)

-

This compound

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Stereotaxic apparatus

-

Hamilton syringe

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Inject a solution of quinolinic acid into the right striatum at precise stereotaxic coordinates.[5]

-

Administer either vehicle or PHA-543613 (e.g., 6 or 12 mg/kg) intraperitoneally twice a day.[5]

-

Continue treatment for 4 days post-lesion.[5]

-

On day 4, sacrifice the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Extract the brain and post-fix in 4% paraformaldehyde before cryoprotection and sectioning.

Immunofluorescence Staining for Neuronal Survival and Microglial Activation

This protocol details the staining of brain sections to visualize neurons (NeuN) and activated microglia (Ox-42).

Materials:

-

Cryosectioned rat brain tissue (40 µm)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

-

Primary antibodies: mouse anti-NeuN, mouse anti-Ox-42 (CD11b)

-

Secondary antibody: goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Wash free-floating brain sections in PBS.

-

Incubate sections in blocking solution for 1 hour at room temperature.

-

Incubate sections with primary antibodies (e.g., anti-NeuN and anti-Ox-42) diluted in blocking solution overnight at 4°C.

-

Wash sections three times in PBS.

-

Incubate sections with the corresponding fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.

-

Wash sections three times in PBS.

-

Mount sections on slides and coverslip with mounting medium containing DAPI.

-

Visualize and quantify fluorescence using a confocal or fluorescence microscope.

Autoradiography for Microglial Activation

This protocol describes the use of [3H]DPA-714, a radioligand for the translocator protein (TSPO), to quantify microglial activation.

Materials:

-

Cryosectioned rat brain tissue

-

[3H]DPA-714

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Washing buffer (e.g., ice-cold binding buffer)

-

Phosphor imaging plates or autoradiography film

Procedure:

-

Thaw slide-mounted brain sections.

-

Pre-incubate slides in binding buffer.

-

Incubate slides with [3H]DPA-714 in binding buffer.

-

Wash slides in ice-cold washing buffer to remove unbound radioligand.

-

Dry the slides and expose them to a phosphor imaging plate or autoradiography film.

-

Quantify the signal intensity in the region of interest using densitometry software.

Conclusion

This compound represents a promising therapeutic agent for neurodegenerative diseases and acute brain injuries. Its potent and selective agonism of the α7-nAChR triggers multiple neuroprotective pathways, leading to a reduction in neuroinflammation and an increase in neuronal survival. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of PHA-543613 and the development of novel neuroprotective strategies targeting the α7-nAChR.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fig. 7.2, [Specific α7 nAChR agonist may...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Fig. 5.1, [Schematic representation of nicotine-α7 nAChR...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

PHA-543613 Dihydrochloride in Alzheimer's Disease Models: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant challenge to global health, necessitating the exploration of novel therapeutic strategies. One promising avenue of research focuses on the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a key player in cognitive processes and a potential target for mitigating the neuropathological cascades of AD. PHA-543613 dihydrochloride, a selective α7 nAChR agonist, has emerged as a compound of interest, demonstrating potential therapeutic effects in various preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the research on PHA-543613, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Dysfunction of the cholinergic system is a well-established feature of Alzheimer's disease.[1] The α7 nAChRs, widely expressed in critical brain regions for memory such as the hippocampus and cortex, are implicated in learning and memory formation.[1][2] Their activation is thought to offer neuroprotective benefits and enhance cognitive function, making them a compelling target for AD therapeutics.[3] PHA-543613 has been shown to improve memory deficits, modulate neuroinflammation, and positively influence synaptic plasticity in various AD models.[1][4]

Core Mechanisms of Action

PHA-543613 primarily exerts its effects through the activation of α7 nAChRs. This interaction triggers a cascade of downstream signaling events that contribute to its pro-cognitive and neuroprotective properties.

Signaling Pathways

Activation of α7 nAChRs by PHA-543613 has been shown to influence several key signaling pathways implicated in neuronal survival and synaptic plasticity. In presenilin 1 (PS1) and presenilin 2 (PS2) conditional double knockout (cDKO) mice, a model for AD, PHA-543613 treatment restored the activation of molecular signaling pathways crucial for neuronal protection.[1] This includes the modulation of pathways involving NMDA and AMPA receptors, which are critical for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1] Furthermore, α7 nAChR activation is linked to the cholinergic anti-inflammatory pathway, which can reduce neuroinflammation by modulating microglial activation.[2][4][5]

Figure 1: Simplified signaling pathway of PHA-543613 action.

Efficacy in Alzheimer's Disease Models: Quantitative Data

The therapeutic potential of PHA-543613 has been evaluated in several preclinical models of Alzheimer's disease, including genetic and pharmacologically-induced models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of PHA-543613 on Cognitive Performance

| Animal Model | Behavioral Task | PHA-543613 Dose | Key Findings | Reference |

| PS1/PS2 cDKO Mice | Fear Conditioning | Not Specified | Significantly improved impaired hippocampus-related memory. | [1] |

| Aged Rats | Novel Object Recognition | 0.3 mg/kg | Improved discrimination index compared to vehicle. | [6] |

| Aβ₂₅₋₃₅-treated Mice | Novel Object Recognition | 1 mg/kg, i.p. | Significantly improved recognition memory, superior to galantamine. | [7][8][9] |

| Scopolamine-induced Amnesia Rats | T-Maze | 1 or 3 mg/kg | Dose-dependently and completely reversed scopolamine-induced impairment of alternation. | [10] |

| Scopolamine-induced Amnesia Rats | Morris Water Maze | 0.3 mg/kg | Reversed scopolamine-induced short-term memory deficits. | [11] |

Table 2: Effects of PHA-543614 on Synaptic Proteins and Electrophysiology

| Animal Model | Measurement | PHA-543613 Treatment | Key Findings | Reference |

| PS1/PS2 cDKO Mice | Hippocampal Synaptic Proteins | Not Specified | Recovered reduced levels of α7-nAChR, NMADAR, and AMPAR. | [1] |

| PS1/PS2 cDKO Mice | Electrophysiology (in vitro) | Not Specified | Restored impaired post-tetanic potentiation (PTP) and long-term potentiation (LTP). | [1] |

| PS1/PS2 cDKO Mice | Electrophysiology (in vivo) | Not Specified | Restored theta power and strength of theta-gamma phase-amplitude coupling. | [1] |

| Aβ₂₅₋₃₅-treated Mice | Neurovascular Coupling | 1 mg/kg, i.p. | Significantly increased neurovascular coupling response. | [7][8] |

Table 3: Effects of PHA-543613 on Neuroinflammation

| Animal Model | Marker | PHA-543613 Dose | Key Findings | Reference |

| Quinolinic Acid-lesioned Rats | Microglial Activation ([³H]DPA-714 binding) | 12 mg/kg (repeated) | Significantly reduced the intensity of microglial activation. | [12] |

| Quinolinic Acid-lesioned Rats | Neuronal Survival (NeuN staining) | 12 mg/kg (repeated) | Significantly protected neurons. | [12] |

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the findings and for designing future studies. Below are detailed protocols for some of the key experiments cited.

Aβ₂₅₋₃₅-Induced Alzheimer's Disease Model in Mice

-

Animal Model: Male BALB/c mice.

-

Induction of AD-like Pathology: Intracerebroventricular (i.c.v.) injection of aggregated Aβ₂₅₋₃₅ peptide.

-

Drug Administration: PHA-543613 (1 mg/kg) was administered intraperitoneally (i.p.). Galantamine (3 mg/kg) was administered subcutaneously (s.c.) as a comparator. The α7-nAChR antagonist methyllycaconitine (MLA) (1 mg/kg, i.p.) was used to confirm receptor-specific effects.[8][9]

-

Behavioral Assessment: The Novel Object Recognition (NOR) task was used to assess recognition memory. The task consists of a familiarization phase with two identical objects and a test phase where one object is replaced with a novel one. The discrimination index, representing the preference for the novel object, is calculated.[7][8]

-

Neurovascular Coupling Measurement: A laser-Doppler flowmeter was used to analyze the neurovascular coupling (NVC) response in the barrel cortex during whisker stimulation.[7][8]

Figure 2: Workflow for Aβ-induced Alzheimer's disease model experiments.

Scopolamine-Induced Amnesia Model in Rats

-

Animal Model: Adult male Wistar rats.

-

Induction of Amnesia: Administration of scopolamine (0.5 mg/kg), a muscarinic receptor antagonist, to induce a transient cholinergic deficit and memory impairment.[10]

-

Drug Administration: PHA-543613 (1 or 3 mg/kg) was administered prior to scopolamine.[10] In combination studies, subeffective doses of memantine (0.1 mg/kg) and PHA-543613 (0.3 mg/kg) were co-administered.[11]

-

Behavioral Assessment:

-

T-Maze Spontaneous Alternation: This task assesses spatial working memory. The percentage of spontaneous alternations between the arms of the T-maze is recorded.[10]

-

Morris Water Maze: This task evaluates spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. Escape latency and time spent in the target quadrant during a probe trial are measured.[11]

-

Naturally Aged Rat Model of Cognitive Decline

-

Animal Model: Naturally aged rats exhibiting age-related cognitive impairment.[2][6]

-

Drug Administration: Monotreatments with memantine (0.1, 0.3, and 1.0 mg/kg) and PHA-543613 (0.3, 1.0, and 3.0 mg/kg) were administered. A combination of subeffective doses of memantine and PHA-543613 was also tested.[2]

-

Behavioral Assessment: The Novel Object Recognition (NOR) task was used to evaluate long-term declarative memory.[13]

-

Gene Expression Analysis: Quantitative PCR was used to measure the mRNA expression of neuroinflammatory markers and α7 nAChRs in the brain.[2]

Discussion and Future Directions

The collective evidence from preclinical studies strongly suggests that this compound holds therapeutic promise for Alzheimer's disease. Its ability to improve cognitive function, enhance synaptic plasticity, and reduce neuroinflammation through the selective activation of α7 nAChRs addresses multiple facets of AD pathology.

It is important to note the dose-dependent effects observed in some studies, with an inverted U-shaped dose-response curve reported.[10][14] This suggests that lower doses may be more effective, while higher doses could lead to receptor desensitization.[14] This highlights the critical need for careful dose-finding studies in future clinical trials.

Combination therapies also present a promising avenue. The synergistic effects observed when PHA-543613 is co-administered with memantine suggest that targeting both the nicotinic and glutamatergic systems could offer enhanced therapeutic benefits.[2][11]

Future research should focus on further elucidating the downstream signaling pathways activated by PHA-543613 and its long-term effects on amyloid-beta and tau pathologies. While the current data is encouraging, the translation of these preclinical findings into clinical efficacy in human AD patients remains the ultimate goal. Rigorously designed clinical trials will be essential to determine the safety, tolerability, and efficacy of PHA-543613 as a potential treatment for Alzheimer's disease.

References

- 1. Alpha7 nicotinic acetylcholine receptor agonist PHA-543613 improves memory deficits in presenilin 1 and presenilin 2 conditional double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The α7 nAChR selective agonists as drug candidates for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of α7 nicotinic receptor agonists to regulate neuroinflammation in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer’s Dementia: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic effects of memantine and alpha7 nicotinic acetylcholine receptor agonist PHA-543613 to improve memory of aged rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. Effect of alpha-7 nicotinic acetylcholine receptor activation on beta-amyloid induced recognition memory impairment. Possible role of neurovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effects of α7 nicotinic receptor agonist PHA-543613 on spatial memory performance of rats in two distinct pharmacological dementia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective effect of the alpha 7 nicotinic receptor agonist PHA 543613 in an in vivo excitotoxic adult rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

The α7 Nicotinic Acetylcholine Receptor Agonist PHA-543613: An In-Depth Technical Guide to Brain Penetration and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PHA-543613 is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system (CNS) for therapeutic intervention in a range of neurological and psychiatric disorders. The efficacy of any CNS drug candidate is critically dependent on its ability to be orally administered and to effectively cross the blood-brain barrier (BBB) to reach its site of action. This technical guide provides a comprehensive overview of the available data and methodologies for assessing the brain penetration and oral bioavailability of PHA-543613. While specific quantitative pharmacokinetic parameters for PHA-543613 are not extensively available in the public domain, this guide synthesizes the existing qualitative information and presents illustrative data and detailed experimental protocols to inform preclinical and clinical research strategies.

Introduction to PHA-543613 and the α7 nAChR Target

PHA-543613 is a small molecule that selectively binds to and activates the α7 nAChR. This receptor is a ligand-gated ion channel widely expressed in the brain, particularly in regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of the α7 nAChR by its endogenous ligand, acetylcholine, or by exogenous agonists like PHA-543613, leads to the influx of cations, primarily calcium, into the neuron. This influx modulates a variety of downstream signaling pathways that are critical for synaptic plasticity, learning, and memory.

The therapeutic potential of α7 nAChR agonists is being explored for conditions such as Alzheimer's disease, schizophrenia, and other cognitive disorders. A crucial aspect of the drug development process for a CNS-targeted compound like PHA-543613 is the thorough characterization of its pharmacokinetic properties, specifically its oral bioavailability and ability to penetrate the brain.

Oral Bioavailability of PHA-543613

Oral administration is the most common and preferred route for drug delivery due to its convenience and patient compliance. The oral bioavailability (F%) of a drug is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.

Quantitative Data

Publicly available, detailed quantitative pharmacokinetic data for PHA-543613 is limited. However, a significant finding from preclinical studies in rats indicates that PHA-543613 possesses high oral bioavailability, reported to be greater than 60% . This suggests that a substantial portion of the orally administered drug is absorbed from the gastrointestinal tract and enters the bloodstream, making it a viable candidate for oral formulation.

Table 1: Illustrative Oral Pharmacokinetic Parameters of a CNS Drug Candidate in Rats

| Parameter | Unit | Illustrative Value | Description |

| Oral Bioavailability (F%) | % | > 60 | The fraction of the oral dose reaching systemic circulation. |

| Cmax (Maximum Plasma Concentration) | ng/mL | 150 - 300 | The highest concentration of the drug in the blood plasma. |

| Tmax (Time to Cmax) | hours | 0.5 - 2 | The time at which Cmax is observed. |

| AUC (Area Under the Curve) | ng·h/mL | 500 - 1500 | The total drug exposure over time. |

Note: The values for Cmax, Tmax, and AUC are illustrative and not specific to PHA-543613. They are provided to give researchers a general idea of the pharmacokinetic profile of a CNS drug with good oral absorption characteristics.

Experimental Protocol: In Vivo Oral Bioavailability Study in Rodents

The following is a detailed, representative protocol for determining the oral bioavailability of a compound like PHA-543613 in a rodent model (e.g., Sprague-Dawley rats).

Objective: To determine the absolute oral bioavailability of a test compound.

Materials:

-

Test compound (PHA-543613)

-

Vehicle for oral and intravenous (IV) administration (e.g., saline, 0.5% methylcellulose)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Oral gavage needles

-

Catheters for IV administration and blood collection (e.g., jugular vein catheter)

-

Blood collection tubes (e.g., with EDTA)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation:

-

Acclimate rats to the housing conditions for at least one week.

-

Fast animals overnight (with free access to water) before dosing.

-

Surgically implant catheters in the jugular vein for IV administration and blood sampling, and allow for a recovery period.

-

-

Dosing:

-

Intravenous (IV) Group: Administer the test compound as a single bolus injection via the jugular vein catheter at a predetermined dose (e.g., 1 mg/kg).

-

Oral (PO) Group: Administer the test compound as a single dose via oral gavage at a predetermined dose (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Place blood samples into EDTA-containing tubes and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.

-

Analyze the plasma samples to determine the drug concentration at each time point.

-

-

Data Analysis:

-

Plot the plasma concentration versus time for both the IV and PO groups.

-

Calculate the Area Under the Curve from time zero to infinity (AUC₀-inf) for both routes of administration using non-compartmental analysis.

-

Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

-

Brain Penetration of PHA-543613

For a CNS-active drug, the ability to cross the blood-brain barrier is paramount. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

Quantitative Data

The following table provides illustrative examples of brain penetration parameters for a typical CNS drug.

Table 2: Illustrative Brain Penetration Parameters of a CNS Drug Candidate

| Parameter | Unit | Illustrative Value | Description |

| Brain-to-Plasma Ratio (Kp) | Ratio | 0.5 - 2.0 | The ratio of the total concentration of the drug in the brain to the total concentration in the plasma at steady state. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | Ratio | 0.3 - 1.5 | The ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma at steady state. This is considered a more accurate measure of brain penetration. |

Note: These values are illustrative and not specific to PHA-543613. They represent a range often seen for successful CNS drugs.

Experimental Protocols

Assessing brain penetration can be performed using both in vitro and in vivo models.

This assay provides an initial screening of a compound's ability to permeate a cell monolayer that mimics the BBB and to assess if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Objective: To determine the bidirectional permeability of a test compound across a cell monolayer and to calculate the efflux ratio.

Materials:

-

Caco-2 or MDCK-MDR1 cells

-

Transwell inserts (e.g., 12-well or 24-well plates)

-

Cell culture medium and reagents

-

Test compound (PHA-543613)

-

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

-

Lucifer yellow (paracellular integrity marker)

-

Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Cell Culture:

-

Seed Caco-2 or MDCK-MDR1 cells on the apical side of the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Wash the cell monolayers with transport buffer.

-

Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh transport buffer.

-

At the end of the experiment, collect samples from the donor chamber.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the donor and receiver samples using a validated analytical method (e.g., LC-MS/MS).

-

Measure the concentration of Lucifer yellow to confirm monolayer integrity.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.

-

This study directly measures the concentration of the compound in the brain and plasma of an animal model.

Objective: To determine the brain-to-plasma concentration ratio of a test compound.

Materials:

-

Test compound (PHA-543613)

-

Vehicle for administration

-

Mice or rats

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Blood collection supplies

-

Brain homogenization equipment

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Administer the test compound to a group of animals at a single dose via a relevant route (e.g., oral gavage or intravenous injection).

-

-

Sample Collection:

-

At a predetermined time point (e.g., at the expected Tmax or at steady state after multiple doses), euthanize the animals.

-

Immediately collect a blood sample via cardiac puncture.

-

Perfuse the animal with saline to remove blood from the brain tissue.

-

Excise the brain.

-

-

Sample Processing:

-

Process the blood to obtain plasma.

-

Weigh the brain and homogenize it in a suitable buffer.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the brain-to-plasma ratio (Kp): Kp = Concentration in Brain / Concentration in Plasma

-

If the unbound fractions in plasma (fu,plasma) and brain (fu,brain) are determined (e.g., via equilibrium dialysis), the unbound brain-to-plasma ratio (Kp,uu) can be calculated: Kp,uu = (Concentration in Brain * fu,brain) / (Concentration in Plasma * fu,plasma)

-

Mandatory Visualizations

α7 Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Caption: α7 nAChR signaling cascade upon agonist binding.

Experimental Workflow for Assessing Brain Penetration and Oral Bioavailability

Caption: A logical workflow for CNS drug assessment.

Conclusion

PHA-543613 is a promising α7 nAChR agonist with demonstrated brain penetrance and high oral bioavailability in preclinical models. While a comprehensive public dataset of its pharmacokinetic parameters is not available, the existing information strongly supports its potential as an orally administered CNS therapeutic. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct their own assessments of PHA-543613 or other novel CNS drug candidates. The visualization of the α7 nAChR signaling pathway and the experimental workflow further aid in understanding the mechanism of action and the drug development process. Further studies to fully elucidate the pharmacokinetic and pharmacodynamic profile of PHA-543613 are warranted to advance its potential clinical applications.

The Role of PHA-543613 in Modulating Microglial Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by the activation of microglia, is a critical component in the pathophysiology of numerous neurodegenerative diseases. The α7 nicotinic acetylcholine receptor (α7-nAChR) has emerged as a key target for therapeutic intervention, given its role in the cholinergic anti-inflammatory pathway. This technical guide provides an in-depth overview of PHA-543613, a selective α7-nAChR agonist, and its role in modulating microglial activation. We will explore its mechanism of action, summarize key quantitative findings from preclinical studies, provide detailed experimental protocols for assessing its efficacy, and visualize the core signaling pathways involved.

Introduction to PHA-543613 and Microglial Activation

PHA-543613 is a potent and selective agonist for the α7-nAChR. Its activation of these receptors on microglial cells has been shown to exert significant neuroprotective and anti-inflammatory effects in various models of neurological disorders, including Parkinson's disease, Huntington's disease, and excitotoxicity.[1][2]

Microglia, the resident immune cells of the central nervous system (CNS), exist in a resting state under physiological conditions, characterized by a ramified morphology. Upon encountering pathological stimuli, they become activated, transitioning to an amoeboid morphology and releasing a cascade of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. While this acute response is protective, chronic microglial activation contributes to neuronal damage and disease progression. PHA-543613 modulates this response by engaging the cholinergic anti-inflammatory pathway, thereby reducing the production of pro-inflammatory cytokines and promoting a shift towards a neuroprotective microglial phenotype.

Mechanism of Action: The Cholinergic Anti-inflammatory Pathway

PHA-543613 exerts its anti-inflammatory effects by activating α7-nAChRs on microglia, which triggers a series of intracellular signaling events known as the cholinergic anti-inflammatory pathway. This pathway ultimately leads to the inhibition of the pro-inflammatory transcription factor, nuclear factor-kappa B (NF-κB). Two key signaling cascades downstream of α7-nAChR activation are the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway.

Signaling Pathways

Activation of α7-nAChR by PHA-543613 initiates a signaling cascade that suppresses the inflammatory response in microglia. This is primarily achieved through the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene expression. The JAK2/STAT3 and PI3K/Akt pathways are crucial intermediaries in this process.

Quantitative Data on the Effects of PHA-543613

The following tables summarize the quantitative data from preclinical studies investigating the effects of PHA-543613 on microglial activation and neuroinflammation.

Table 1: In Vivo Efficacy of PHA-543613 in Animal Models

| Animal Model | Dosage of PHA-543613 | Key Findings | Reference |

| Rat model of brain excitotoxicity (Quinolinic acid-lesioned) | 6 or 12 mg/kg, twice a day for 4 days | 12 mg/kg dose significantly reduced the intensity of microglial activation. | [3] |

| Rat model of Parkinson's disease (6-OHDA lesioned) | 6 mg/kg per day for 14 days | Reduced microglial activation in the striatum. | [2] |

| Mouse model of intracerebral hemorrhage | 12 mg/kg | Improved short-term neurobehavioral deficits. | [4] |

Table 2: Effect of PHA-543613 on Microglial Activation Markers

| Marker | Animal Model/Cell Culture | Treatment | Quantitative Change | Reference |

| TSPO | Rat model of Parkinson's disease (6-OHDA lesioned) | PHA-543613 (6 mg/kg/day) + PRE-084 | Reduced the increase in TSPO density in the lesioned striatum. | [2] |

| CD11b | Mouse model of tibia fracture and endotoxemia | PHA-543613 | Significantly reduced activation of CD11b+ cells in the hippocampus at day 3. | [5] |

| CD68 | Mouse model of tibia fracture and endotoxemia | PHA-543613 | Significantly reduced activation of CD68+ cells in the hippocampus at day 3. | [5] |

Table 3: Effect of PHA-543613 on Pro-inflammatory Cytokines

| Cytokine | Animal Model/Cell Culture | Treatment | Quantitative Change | Reference |

| TNF-α | Mouse model of intracerebral hemorrhage | PHA-543613 (12 mg/kg) | Significantly reduced expression of TNF-α in the ipsilateral brain hemisphere. | [4] |

| IL-1β | Mouse model of tibia fracture and endotoxemia | PHA-543613 | Significantly attenuated the increase in systemic IL-1β levels. | [5] |

| IL-6 | Mouse model of tibia fracture and endotoxemia | PHA-543613 | Significantly attenuated the increase in systemic IL-6 levels. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of PHA-543613 in modulating microglial activation.

Immunohistochemistry for Microglial Markers (Iba1 and CD68)

This protocol describes the immunofluorescent staining of Iba1 (a pan-microglia marker) and CD68 (a marker for phagocytic microglia) in rat brain tissue.

Materials:

-

4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

30% sucrose in PBS

-

Optimal cutting temperature (OCT) compound

-

Cryostat

-

Blocking solution: 1% Bovine Serum Albumin (BSA), 0.3% Triton X-100 in PBS

-

Primary antibodies: Rabbit anti-Iba1 (1:1000 dilution), Mouse anti-CD68 (ED1, 1:1000 dilution)

-

Secondary antibodies: Donkey anti-rabbit IgG conjugated to a fluorescent probe, Donkey anti-mouse IgG conjugated to a different fluorescent probe (1:1000 dilution)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Tissue Preparation: Anesthetize the rat and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.[6] Dissect the brain and post-fix in 4% PFA overnight at 4°C. Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks. Embed the brain in OCT compound and freeze.

-

Sectioning: Cut 20-50 µm thick coronal sections using a cryostat and mount them on slides.

-

Washing and Blocking: Wash the sections three times for 5 minutes each with PBS containing 0.3% Triton X-100.[7] Block non-specific binding by incubating the sections in blocking solution for 2 hours at room temperature.[7]

-

Primary Antibody Incubation: Dilute the primary antibodies in the blocking solution.[6] Incubate the sections with the primary antibody solution overnight at 4°C.[7]

-

Washing: Wash the sections three times for 5 minutes each with PBS containing 0.3% Triton X-100.[7]

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking solution. Incubate the sections with the secondary antibody solution for 2 hours at room temperature, protected from light.[7]

-

Washing and Counterstaining: Wash the sections three times for 5 minutes each with PBS. Counterstain with DAPI for 10 minutes.

-

Mounting and Imaging: Wash the sections with PBS and mount with an appropriate mounting medium. Visualize and capture images using a fluorescence or confocal microscope.

Quantitative Analysis: Microglial activation can be quantified by measuring the intensity of Iba1 and CD68 staining, as well as by analyzing morphological changes (e.g., cell body size, ramification) using software like ImageJ.[8]

Quantitative Autoradiography for TSPO Binding

This protocol describes the in vitro autoradiography procedure to quantify the binding of the radioligand [3H]DPA-714 to the translocator protein (TSPO), a marker of microglial activation, in rat brain sections.[3][9]

Materials:

-

Frozen rat brain sections (20 µm) on slides

-

[3H]DPA-714 radioligand

-

Assay buffer

-

Wash buffer (ice-cold)

-

Unlabeled PK11195 (for determining non-specific binding)

-

Phosphor imaging plates and scanner

Procedure:

-

Section Preparation: Thaw-mount 20 µm thick frozen brain sections onto slides.[10]

-

Incubation: Incubate the slides with [3H]DPA-714 in assay buffer for a defined period (e.g., 15 minutes) at room temperature.[10] For determination of non-specific binding, incubate adjacent sections in the presence of an excess of unlabeled PK11195.

-

Washing: Rapidly wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform multiple washes (e.g., three washes of 5 minutes each).[10]

-

Drying: Briefly dip the slides in distilled water and dry them under a stream of warm air.[10]

-

Exposure: Expose the dried sections to a tritium-sensitive phosphor imaging plate for 1-5 days.[10]

-

Imaging and Analysis: Scan the imaging plate using a phosphorimager. Quantify the signal intensity in specific regions of interest and convert to radioactivity concentration using autoradiographic standards. Specific binding is calculated by subtracting the non-specific binding from the total binding.[10]

Cytokine and Chemokine Assays

This protocol outlines the use of a multiplex immunoassay, such as the Meso Scale Discovery (MSD) platform, to quantify the levels of multiple cytokines and chemokines in the supernatant of cultured microglia.[1][11]

Materials:

-

Microglia cell culture

-

Lipopolysaccharide (LPS) or other stimuli

-

PHA-543613

-

MSD multi-array plates with capture antibodies for target cytokines (e.g., TNF-α, IL-1β, IL-6)

-

Detection antibodies (SULFO-TAG labeled)

-

Read Buffer

-

MSD instrument

Procedure:

-